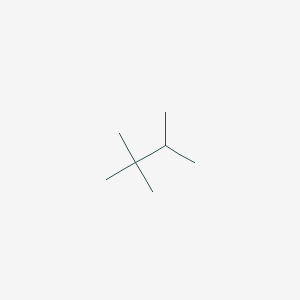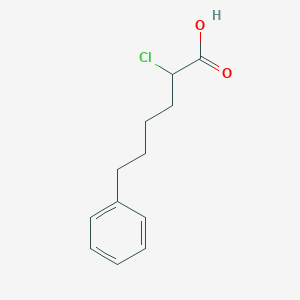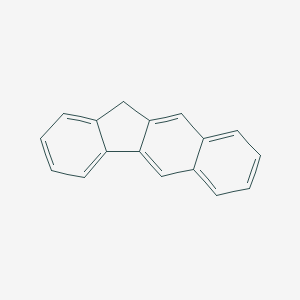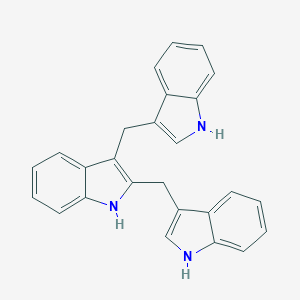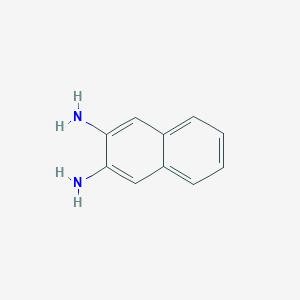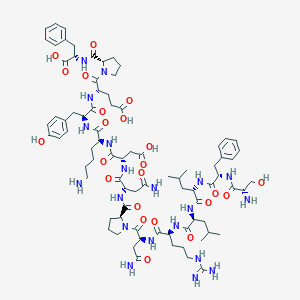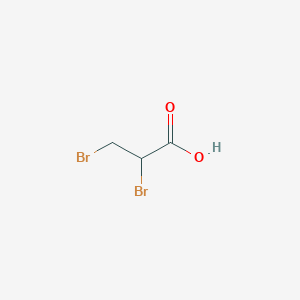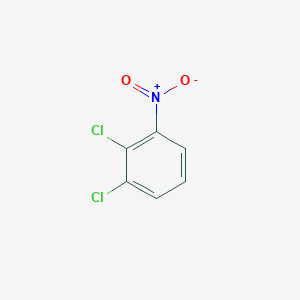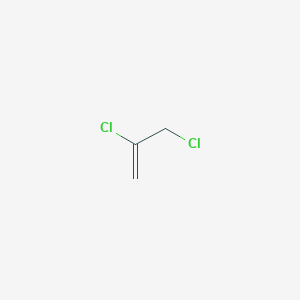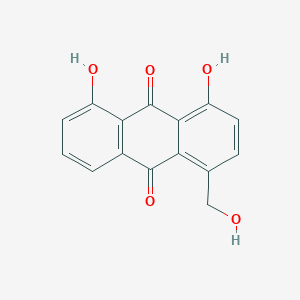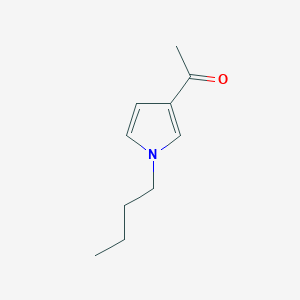
1-(1-Butyl-1H-pyrrol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Butyl-1H-pyrrol-3-yl)ethanone is an organic compound belonging to the pyrrole family, characterized by a five-membered ring containing one nitrogen atom. This compound is notable for its unique chemical structure, which includes a butyl group at the first position and an acetyl group at the third position of the pyrrole ring. Pyrroles are significant in various fields due to their biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Butyl-1H-pyrrol-3-yl)ethanone can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines under acidic conditions to form the pyrrole ring . For this compound, the specific reactants would include a butyl-substituted 1,4-dicarbonyl compound and an acetyl-substituted amine.
Industrial Production Methods
Industrial production of pyrroles often involves catalytic processes that ensure high yield and purity. For instance, the use of metal catalysts such as iron(III) chloride in water can facilitate the Paal-Knorr synthesis under mild conditions . This method is advantageous due to its operational simplicity and economic feasibility.
Chemical Reactions Analysis
Types of Reactions
1-(1-Butyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated or nitro-substituted pyrroles.
Scientific Research Applications
1-(1-Butyl-1H-pyrrol-3-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and polymers due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 1-(1-Butyl-1H-pyrrol-3-yl)ethanone involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes .
Comparison with Similar Compounds
Similar Compounds
1-Butyl-1H-pyrrole: Lacks the acetyl group, resulting in different chemical reactivity and biological activity.
3-Acetyl-1H-pyrrole: Lacks the butyl group, which affects its solubility and interaction with biological targets.
1-Butyl-2,5-dimethyl-1H-pyrrole: Contains additional methyl groups, leading to variations in its chemical and physical properties.
Uniqueness
1-(1-Butyl-1H-pyrrol-3-yl)ethanone is unique due to the presence of both butyl and acetyl groups, which confer specific chemical reactivity and biological activity. This dual substitution pattern makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
133611-43-5 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
1-(1-butylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C10H15NO/c1-3-4-6-11-7-5-10(8-11)9(2)12/h5,7-8H,3-4,6H2,1-2H3 |
InChI Key |
XTIPOGYBHOAVAF-UHFFFAOYSA-N |
SMILES |
CCCCN1C=CC(=C1)C(=O)C |
Canonical SMILES |
CCCCN1C=CC(=C1)C(=O)C |
Synonyms |
Ethanone, 1-(1-butyl-1H-pyrrol-3-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


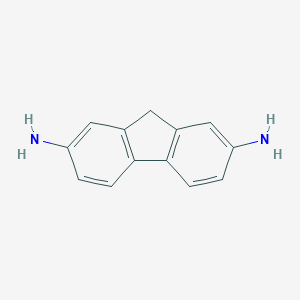
![7b-methoxy-2a-methyldioxeto[3,4-b][1]benzofuran](/img/structure/B165473.png)
